

Pumiliotoxin 251D molecular mass and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pumiliotoxin 251D*

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Pumiliotoxin 251D: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pumiliotoxin 251D (PTX 251D) is a lipophilic alkaloid toxin originally isolated from the skin of dendrobatid poison frogs. It is a potent modulator of voltage-gated ion channels, exhibiting significant insecticidal and neurological activity. This document provides an in-depth overview of the molecular and chemical properties of **Pumiliotoxin 251D**, detailed experimental protocols for its study, and an exploration of its mechanism of action, offering valuable insights for researchers in neuropharmacology, toxicology, and drug development.

Chemical and Physical Properties

Pumiliotoxin 251D is an indolizidine alkaloid with a molecular mass of 251.41 g/mol and the chemical formula $C_{16}H_{29}NO$.^{[1][2][3]} Its structure features a substituted indolizidine ring system. The naturally occurring and biologically active form is the (+)-enantiomer.^[1]

Table 1: Chemical and Physical Properties of Pumiliotoxin 251D

Property	Value	Source
Molecular Formula	C ₁₆ H ₂₉ NO	[2][3]
Molecular Weight	251.41 g/mol	[2][3]
IUPAC Name	(6Z,8S,8aS)-8-methyl-6- [(2R)-2-methylhexylidene]-1,2,3,5,7,8a -hexahydroindolizin-8-ol	[2]
CAS Number	73376-35-9	[1][4]
PubChem CID	6440480	[2]
Appearance	Lipophilic solid	[4]
Biological Source	Skin of poison frogs (e.g., Dendrobates, Epipedobates) and some toads (Melanophryniscus)	[1][4]

Mechanism of Action

Pumiliotoxin 251D primarily functions as a modulator of voltage-gated sodium channels (VGSCs). Unlike many other pumiliotoxins that act as positive modulators, PTX 251D blocks the influx of Na⁺ ions in mammalian VGSCs.[1] It shifts the voltage dependence of both activation and inactivation to more negative potentials. This inhibitory effect is particularly potent on insect VGSCs, which explains its strong insecticidal properties.[1]

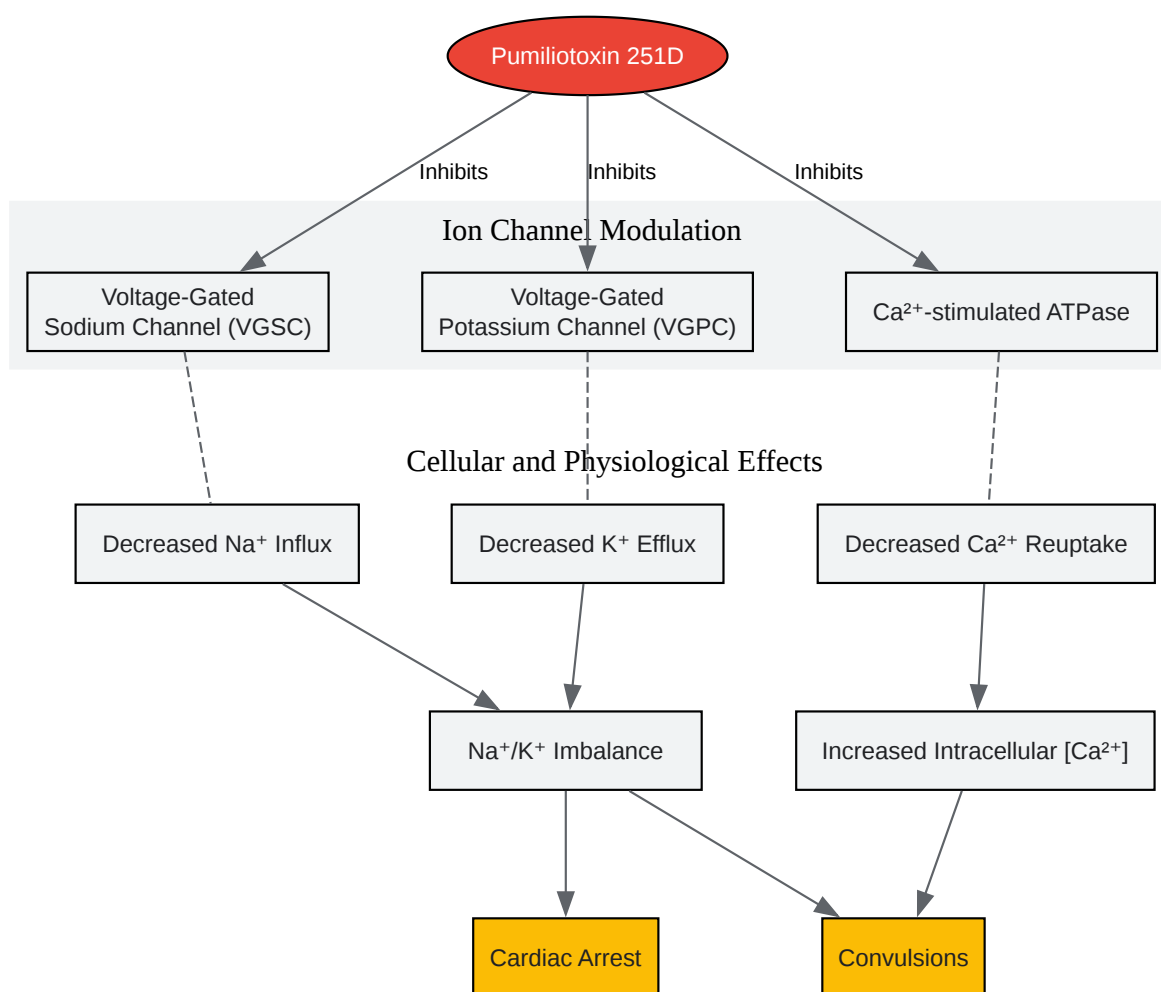
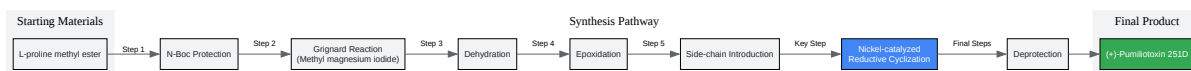
Furthermore, PTX 251D has been shown to affect other ion channels. It can increase the permeability of VGSCs to K⁺ ions, disrupting the sodium-potassium equilibrium in neurons.[1] It also exhibits inhibitory effects on voltage-gated potassium channels (VGPCs) and Ca²⁺-stimulated ATPase.[1] The inhibition of Ca²⁺-stimulated ATPase leads to an increase in intracellular calcium concentrations, which may contribute to the observed muscle twitch potentiation.[1]

Experimental Protocols

Total Synthesis of (+)-Pumiliotoxin 251D

The total synthesis of (+)-**Pumiliotoxin 251D** has been achieved through various multi-step strategies. One notable approach involves a nickel-catalyzed reductive cyclization. The following is a generalized workflow based on published syntheses.^[5]

Workflow for the Synthesis of (+)-**Pumiliotoxin 251D**



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- To cite this document: BenchChem. [Pumiliotoxin 251D molecular mass and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1234000#pumiliotoxin-251d-molecular-mass-and-chemical-properties]

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